1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazino[1,2-a]quinoline structure, followed by the introduction of the sulfonyl and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and other biomolecules. The spiro structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other spiro-quinoline derivatives and sulfonyl-containing molecules. Compared to these compounds, 1’-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O7S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
1-methyl-3'-(4-methylphenyl)sulfonyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C23H23N5O7S/c1-14-3-6-17(7-4-14)36(34,35)26-9-10-27-18-8-5-16(28(32)33)11-15(18)12-23(19(27)13-26)20(29)24-22(31)25(2)21(23)30/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,24,29,31) |
InChI Key |
NKQWHYLOZUZCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(C2)C4(CC5=C3C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C |
Origin of Product |
United States |
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